molecular formula C21H23N3O6 B12492394 Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate

Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12492394
M. Wt: 413.4 g/mol
InChI Key: OJJRUWGGWMCKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:

    Formation of the Benzoate Core: This step involves the esterification of benzoic acid with propanol under acidic conditions to form propyl benzoate.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nitration reaction, where the benzoate core is treated with a nitrating agent such as nitric acid and sulfuric acid.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the benzoate core. This can be achieved by reacting the nitrobenzamide intermediate with morpholine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Esterification: Using catalysts to enhance the esterification process.

    Controlled Nitration: Employing precise control over temperature and reagent concentrations to achieve selective nitration.

    Automated Synthesis: Utilizing automated systems to streamline the multi-step synthesis process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate and benzamide derivatives.

Scientific Research Applications

PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H23N3O6/c1-2-11-30-21(26)18-14-16(5-8-19(18)23-9-12-29-13-10-23)22-20(25)15-3-6-17(7-4-15)24(27)28/h3-8,14H,2,9-13H2,1H3,(H,22,25)

InChI Key

OJJRUWGGWMCKHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.